![molecular formula C21H22N2O2 B119455 (+)-2,2'-异亚丙基双[(4R)-4-苯基-2-恶唑啉] CAS No. 150529-93-4](/img/structure/B119455.png)
(+)-2,2'-异亚丙基双[(4R)-4-苯基-2-恶唑啉]
描述
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is an organic compound belonging to the family of oxazolines. It is a chiral molecule with a structure consisting of two phenyl rings connected by an oxazoline ring. This compound has been widely studied and has a variety of applications in organic synthesis and scientific research.
科学研究应用
不对称催化
- CuCl–(S)-(−)-2,2'-异亚丙基双(4-苯基-2-恶唑啉)催化剂已用于不对称氧化偶联反应,显示出高交叉偶联选择性和中等对映选择性 (Temma & Habaue, 2005).
对映选择性合成
- 包括2,2'-异亚丙基双(1,3-恶唑啉)变体在内的扩展芳基取代双恶唑啉配体已被合成并评估了它们在各种不对称催化反应中的对映选择性 (Lingen et al., 2005).
铜配合物的结构分析
- 基于(-)-2,2'-异亚丙基双[(4S)-4-苯基-2-恶唑啉]配体的双(恶唑啉)铜(II)配合物的结构已使用EPR和ENDOR光谱进行了研究。不同抗衡离子对这些结构的影响很显着 (Owen et al., 2012).
聚合物合成
- CuCl-2,2'-异亚丙基双(4-苯基-2-恶唑啉)催化剂用于三苯胺衍生物的氧化偶联聚合,从而合成具有高交叉偶联选择性的超支化聚合物 (Temma & Habaue, 2008).
不对称氧化交叉偶联
- 使用铜(I)-(S)-(−)-异亚丙基双(4-苯基-2-恶唑啉)催化剂对2-萘酚衍生物进行Cu(I)催化的不对称氧化交叉偶联反应进行了探索,显示出高选择性和良好的收率 (Temma, Hatano, & Habaue, 2006).
NMR移位试剂
- 手性硼酸根抗衡离子双[(R)-1,1'-联-2-萘酚酸]硼酸根已用作阳离子铜(I)配合物的手性1H NMR移位试剂,包括具有2,2'-异亚丙基双(4-苯基-2-恶唑啉)配体的配合物 (Llewellyn & Arndtsen, 2003).
作用机制
Target of Action
The primary target of the compound, also known as (R,R)-Ph-box, is the Interleukin 4 receptor alpha (IL-4Rα) . IL-4Rα is a shared receptor subunit for IL-4 and IL-13, which plays a pivotal role in the pathogenesis of type 2 inflammatory diseases .
Mode of Action
The compound interacts with its target, IL-4Rα, by inhibiting both IL-4 and IL-13 signaling . This inhibition mitigates the inflammatory response associated with type 2 inflammatory diseases .
Biochemical Pathways
The compound affects the type 2 inflammatory pathway . The biological and immunological functions of B-lymphocytes, monocytes, dendritic cells, and fibroblasts are all affected by the cytokines IL-4 and IL-13 . These cytokines interact with the IL-4 and IL-13 receptors to start the type 2 inflammatory pathway, which results in Th2 cell differentiation, airway inflammation, and mucus production .
Pharmacokinetics
Similar compounds targeting il-4rα have shown promising pharmacokinetic properties . For example, the IL-4Rα monoclonal antibody SHR-1819 was found to have a half-life ranging from 2.88 to 5.97 days, and it reached the brain within 10 minutes after intravenous administration .
Result of Action
The compound’s action results in the reduction of two key factors associated with type II inflammation, namely thymus- and activation-regulated chemokine/CC chemokine ligand 17 (TARC/CCL17) and immunoglobulin E (IgE) . This reduction demonstrates good dose-dependence .
属性
IUPAC Name |
(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVCJCSECAMLD-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150529-93-4 | |
Record name | Ph-box, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150529934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PH-BOX, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG7P67W7W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。